molecular formula C19H22N2OS B8109567 2-Methyl-3-phenyl-7-(thiophen-2-ylmethyl)-2,7-diazaspiro[3.5]nonan-1-one

2-Methyl-3-phenyl-7-(thiophen-2-ylmethyl)-2,7-diazaspiro[3.5]nonan-1-one

Cat. No.: B8109567
M. Wt: 326.5 g/mol
InChI Key: LNIOPKFIAQDRIF-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-7-(thiophen-2-ylmethyl)-2,7-diazaspiro[35]nonan-1-one is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenyl-7-(thiophen-2-ylmethyl)-2,7-diazaspiro[3.5]nonan-1-one typically involves multicomponent reactions. One common method is the Ugi-Zhu three-component reaction, which is followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This synthesis is often carried out using toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst. Microwave-dielectric heating is employed to increase the overall yield and reduce the reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts and heating methods can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenyl-7-(thiophen-2-ylmethyl)-2,7-diazaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Methyl-3-phenyl-7-(thiophen-2-ylmethyl)-2,7-diazaspiro[3.5]nonan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenyl-7-(thiophen-2-ylmethyl)-2,7-diazaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-phenyl-7-(thiophen-2-ylmethyl)-2,7-diazaspiro[3.5]nonan-1-one is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-1-phenyl-7-(thiophen-2-ylmethyl)-2,7-diazaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-20-17(15-6-3-2-4-7-15)19(18(20)22)9-11-21(12-10-19)14-16-8-5-13-23-16/h2-8,13,17H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIOPKFIAQDRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2(C1=O)CCN(CC2)CC3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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